molecular formula C19H17N7OS B2818690 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea CAS No. 2034560-22-8

1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

Cat. No.: B2818690
CAS No.: 2034560-22-8
M. Wt: 391.45
InChI Key: KKKDWFIJMMYLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a complex organic compound that features multiple heterocyclic rings. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of each heterocyclic ring and their subsequent coupling. Common synthetic routes might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones.

    Formation of the pyridine ring: Pyridine rings are often synthesized via cyclization reactions involving aldehydes and ammonia or amines.

    Formation of the thiazole ring: Thiazoles can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling reactions: The final steps would involve coupling these rings through various cross-coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow chemistry or the use of automated synthesizers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or thiazole rings.

    Reduction: Reduction reactions could target the nitrogens in the heterocyclic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with multiple heterocyclic rings can act as ligands in metal-catalyzed reactions.

    Material Science: Such compounds might be used in the development of new materials with specific electronic properties.

Biology

    Drug Development: These compounds could be investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

Medicine

Industry

    Agriculture: Possible use as pesticides or herbicides.

    Chemical Manufacturing: Use as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing its normal function.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea: Similar in structure but with different substituents.

    Other heterocyclic ureas: Compounds with similar core structures but different heterocyclic rings.

Uniqueness

    Structural Complexity: The combination of multiple heterocyclic rings in a single molecule.

    Potential Biological Activity: Unique interactions with biological targets due to its specific structure.

Properties

IUPAC Name

1-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7OS/c1-26-17(5-7-23-26)14-8-13(9-20-11-14)10-22-18(27)25-19-24-16(12-28-19)15-4-2-3-6-21-15/h2-9,11-12H,10H2,1H3,(H2,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKDWFIJMMYLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.